1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound is a piperidine-carboxamide derivative featuring a 3-cyano-6-methoxyquinoline core and a 3,4-dimethoxyphenylmethyl substituent. The methoxy and cyano groups enhance solubility and electronic interactions, while the dimethoxyphenyl group may modulate metabolic stability and receptor selectivity.
Properties
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-32-20-5-6-22-21(13-20)25(19(14-27)16-28-22)30-10-8-18(9-11-30)26(31)29-15-17-4-7-23(33-2)24(12-17)34-3/h4-7,12-13,16,18H,8-11,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKPISQSHZJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and methoxy groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced to complete the synthesis. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano and methoxy groups can enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Differences
The compound’s closest structural analog is 1-(3-Cyano-6-Fluoro-4-Quinolinyl)-N-[4-(Trifluoromethoxy)Phenyl]-4-Piperidinecarboxamide (). Below is a comparative analysis:
Research Findings and Limitations
Quinoline Modifications: The 6-methoxy group in the target compound may confer better aqueous solubility compared to the 6-fluoro analog, which is more lipophilic and prone to longer half-lives in vivo . The 3-cyano group in both compounds stabilizes π-π stacking interactions in hydrophobic binding pockets, a common feature in kinase inhibitors.
Aryl Group Impact :
- The 3,4-dimethoxyphenylmethyl group in the target compound likely reduces oxidative metabolism compared to the 4-(trifluoromethoxy)phenyl group, which is resistant to enzymatic degradation but may introduce toxicity risks .
Data Gaps: No direct bioactivity or pharmacokinetic data for the target compound are available in the provided evidence. Studies on analogs suggest that fluoro and trifluoromethoxy groups enhance blood-brain barrier penetration, whereas methoxy groups favor peripheral targeting .
Critical Analysis of Evidence
The sole referenced compound () shares a piperidine-carboxamide scaffold but differs in critical substituents. Further studies should prioritize:
- Kinase inhibition assays to validate target engagement.
- ADME profiling to compare solubility, metabolic stability, and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
